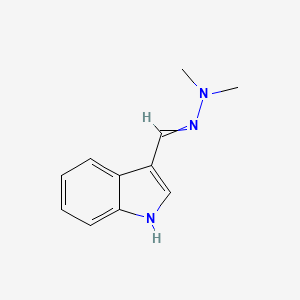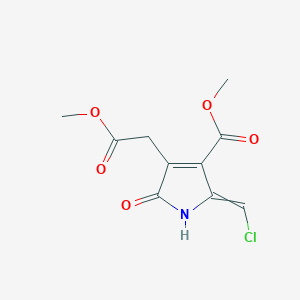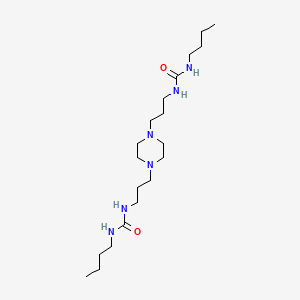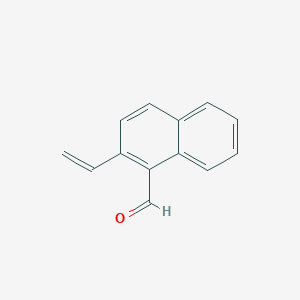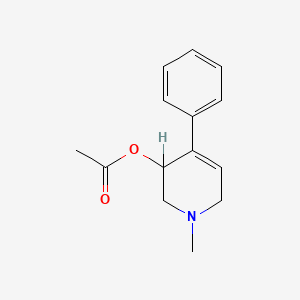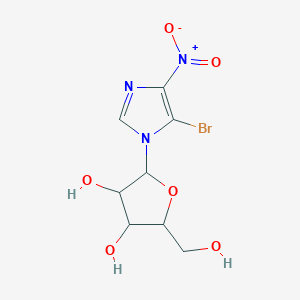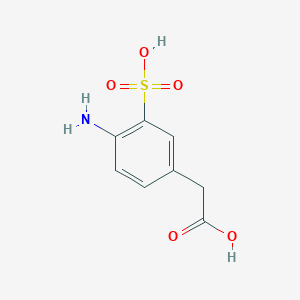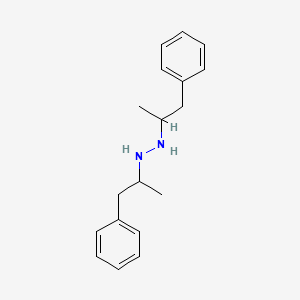![molecular formula C24H28O4 B14007495 [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate CAS No. 5218-95-1](/img/structure/B14007495.png)
[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate: is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes a butyl group, a methoxyphenyl group, and an acetate group attached to a dimethylchromen core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromen Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.
Introduction of the Butyl Group: This step often involves a Friedel-Crafts alkylation reaction where the chromen core is reacted with a butyl halide in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the hydroxyl group on the chromen core using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the chromen core, potentially converting it to a dihydrochromen derivative.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrochromen derivatives.
Substitution: Formation of various substituted chromen derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various drugs due to its versatile functional groups.
Agrochemicals: It can be used in the development of new agrochemicals with potential herbicidal or pesticidal activities.
Biology and Medicine:
Anticancer Research: Studies have shown that chromen derivatives exhibit cytotoxic activity against cancer cell lines, making this compound a potential candidate for anticancer drug development.
Antioxidant Properties: The compound may possess antioxidant properties, which can be explored for therapeutic applications.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific optical or electronic properties.
Cosmetics: It can be incorporated into cosmetic formulations for its potential UV-absorbing properties.
作用機序
The mechanism of action of [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate involves its interaction with various molecular targets. For instance, in anticancer research, it may inhibit specific enzymes or receptors involved in cell proliferation. The methoxy group can enhance its binding affinity to these targets, while the acetate group can improve its solubility and bioavailability.
類似化合物との比較
Chalcone Derivatives: These compounds share a similar chromen core and exhibit comparable biological activities.
Salicylic Acid Derivatives: These compounds also possess a phenolic structure and are known for their cytotoxic properties.
Uniqueness:
Structural Features: The presence of a butyl group and an acetate group distinguishes [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate from other chromen derivatives.
Biological Activity: Its unique structure may confer specific biological activities that are not observed in other similar compounds, making it a valuable compound for further research and development.
特性
CAS番号 |
5218-95-1 |
|---|---|
分子式 |
C24H28O4 |
分子量 |
380.5 g/mol |
IUPAC名 |
[4-butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate |
InChI |
InChI=1S/C24H28O4/c1-6-7-8-21-20-14-13-19(27-16(2)25)15-22(20)28-24(3,4)23(21)17-9-11-18(26-5)12-10-17/h9-15H,6-8H2,1-5H3 |
InChIキー |
KPGFPMXNNFDIKI-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


